1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-CYCLOHEXYL-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines a pyrazolo-thiazepine core with cyclohexyl, hydroxy, and propoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-thiazepine core, followed by the introduction of the cyclohexyl, hydroxy, and propoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include cyclohexylamine, 4-propoxyphenylboronic acid, and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazolo-thiazepine core or the substituents.
Substitution: The propoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyrazolo-thiazepine core can lead to a more saturated ring system.
Scientific Research Applications
1-CYCLOHEXYL-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOHEXYL-3-HYDROXY-4-(2-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE: Similar structure but with a different position of the propoxy group.
1-CYCLOHEXYL-3-HYDROXY-4-(4-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 1-CYCLOHEXYL-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of substituents, which may confer unique biological or chemical properties not found in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(4-propoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C21H27N3O3S/c1-2-12-27-16-10-8-14(9-11-16)19-18-20(22-17(25)13-28-19)24(23-21(18)26)15-6-4-3-5-7-15/h8-11,15,19H,2-7,12-13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
LGECLPZRJKGRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCC4 |
Origin of Product |
United States |
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